6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole
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Overview
Description
6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is a chemical compound with the molecular formula C11H9ClN2O2 It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, can be achieved through various methods. Some common synthetic routes include:
Bartoli Indole Synthesis: This method involves the reaction of nitroalkenes with vinyl Grignard reagents.
Hemetsberger Indole Synthesis: This involves the thermal cyclization of azidoacrylates.
Bischler Indole Synthesis: This method uses the cyclization of β-phenylethylamines.
Julia Indole Synthesis: This involves the reaction of phenylhydrazones with acetylenes.
Larock Indole Synthesis: This method uses the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole has diverse applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Drug Discovery: It serves as a lead compound for the development of new pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole
- 7-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole
- 6-bromo-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole
Uniqueness
6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is unique due to its specific chlorine substitution at the 6-position of the indole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-chloro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-5-9(12)2-3-10(8)11/h2-6,13H,1H3/b7-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOOKCNXISWJQ-DAXSKMNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CNC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CNC2=C1C=CC(=C2)Cl)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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